molecular formula C34H29FN2O B11675146 5-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11675146
M. Wt: 500.6 g/mol
InChI Key: JNZZBOFJGCKAMM-UHFFFAOYSA-N
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Description

5-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves multiple steps, including formylation, deprotection, and sulfonylation . The process typically starts with the formylation of the indole ring, followed by deprotection to yield the desired intermediate. The final step involves sulfonylation to introduce the sulfonyl group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing production costs. These methods often involve the use of advanced catalytic systems and optimized reaction conditions to ensure efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

5-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or receptors, thereby altering cellular signaling pathways and exerting its pharmacological effects .

Comparison with Similar Compounds

5-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: can be compared with other similar compounds, such as:

The uniqueness of 5-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C34H29FN2O

Molecular Weight

500.6 g/mol

IUPAC Name

5-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C34H29FN2O/c1-34(2)17-25-31-23-11-5-3-9-21(23)15-16-28(31)36-33(32(25)30(38)18-34)26-20-37(29-14-8-6-12-24(26)29)19-22-10-4-7-13-27(22)35/h3-16,20,33,36H,17-19H2,1-2H3

InChI Key

JNZZBOFJGCKAMM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CN(C6=CC=CC=C65)CC7=CC=CC=C7F)C(=O)C1)C

Origin of Product

United States

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